![molecular formula C19H11BrF3N3 B11099482 2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)

2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Bromphenyl)-5-phenyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter spezifischen Reaktionsbedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Bromacetophenon mit Phenylhydrazin, um 4-Brom-1-phenyl-3-pyrazolin-5-on zu bilden. Dieser Zwischenstoff wird dann mit 2,2,2-Trifluoracetophenon in Gegenwart einer Base wie Kaliumcarbonat umgesetzt, um die gewünschte Pyrazolo[1,5-a]pyrimidinverbindung zu erhalten .

Vorbereitungsmethoden

Die industrielle Herstellung dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Bromphenyl)-5-phenyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Cyclisierungsreaktionen: Der Pyrazolo[1,5-a]pyrimidin-Kern kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Gängige Reagenzien sind Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nucleophile wie Amine und Thiole.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können nucleophile Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromphenyl)-5-phenyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wurde auf sein Potenzial als CDK2-Inhibitor untersucht, ein Ziel für die Krebsbehandlung.

Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften.

Organische Synthese: Sie dient als wertvolles Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Bromphenyl)-5-phenyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als CDK2-Inhibitor an die aktive Stelle des CDK2-Enzyms und verhindert so dessen Wechselwirkung mit Cyclin A2. Diese Hemmung stört den Zellzyklusfortschritt, was zu Apoptose in Krebszellen führt . Die Trifluormethylgruppe der Verbindung verstärkt ihre Bindungsaffinität und Selektivität gegenüber dem Zielenzym .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Ein weiteres Mitglied der Pyrazolo[1,5-a]pyrimidin-Familie mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine Verbindung mit einem zusätzlichen Triazolring, der an den Pyrazolo[1,5-a]pyrimidin-Kern kondensiert ist.

Einzigartigkeit

2-(4-Bromphenyl)-5-phenyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht seine Lipophilie und metabolische Stabilität, was es zu einer wertvollen Verbindung für die Medikamentenentwicklung macht .

Eigenschaften

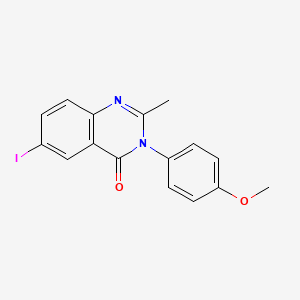

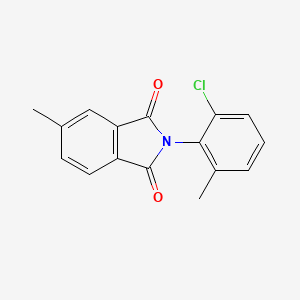

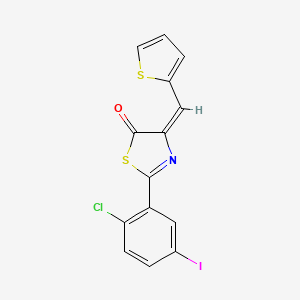

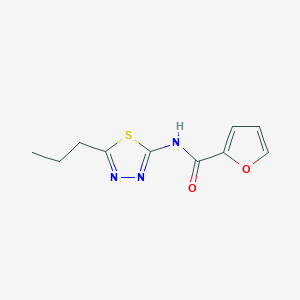

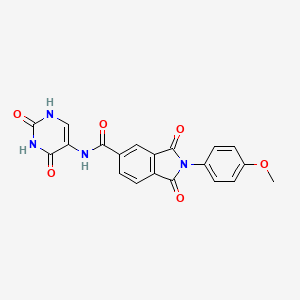

Molekularformel |

C19H11BrF3N3 |

|---|---|

Molekulargewicht |

418.2 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-11-18-24-15(12-4-2-1-3-5-12)10-17(19(21,22)23)26(18)25-16/h1-11H |

InChI-Schlüssel |

FJVLNXARWRMEFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)

![17-(2,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099424.png)

![1-(Dimethoxymethyl)-17-(pyridin-3-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099429.png)

![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11099450.png)

![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)

![3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one](/img/structure/B11099459.png)

![6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11099479.png)